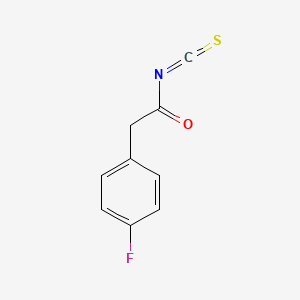

2-(4-Fluorophenyl)acetyl isothiocyanate

Descripción general

Descripción

2-(4-Fluorophenyl)acetyl isothiocyanate is a useful research compound. Its molecular formula is C9H6FNOS and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have demonstrated that 2-(4-Fluorophenyl)acetyl isothiocyanate exhibits significant antibacterial properties against various bacterial strains.

Key Findings

- The compound showed effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL, indicating moderate to potent antibacterial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results observed in vitro against several cancer cell lines.

Case Studies

-

In Vitro Studies :

- IC50 values for various cancer cell lines were recorded, demonstrating its efficacy:

Cell Line IC50 (µM) Mechanism of Action HCT-116 12.5 Induces apoptosis MCF-7 15.0 Inhibits cell proliferation HeLa 10.0 Disrupts cell cycle -

Animal Models :

- In xenograft models, treatment with the compound resulted in a significant reduction in tumor volume and increased apoptosis markers (TUNEL-positive cells).

Synthesis Pathways

The synthesis of this compound typically involves the reaction between an appropriate acyl chloride and ammonium thiocyanate under controlled conditions.

Broader Implications and Future Research

Given the dual-action potential of this compound as both an antibacterial and anticancer agent, further research is warranted to explore:

- Structural modifications to enhance potency and selectivity.

- Comprehensive in vivo studies to evaluate safety profiles and therapeutic windows.

- Mechanistic studies to fully elucidate the pathways through which this compound exerts its biological effects.

Propiedades

Fórmula molecular |

C9H6FNOS |

|---|---|

Peso molecular |

195.22 g/mol |

Nombre IUPAC |

2-(4-fluorophenyl)acetyl isothiocyanate |

InChI |

InChI=1S/C9H6FNOS/c10-8-3-1-7(2-4-8)5-9(12)11-6-13/h1-4H,5H2 |

Clave InChI |

SVENOVQTBHVHGN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(=O)N=C=S)F |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.